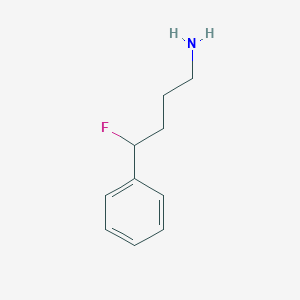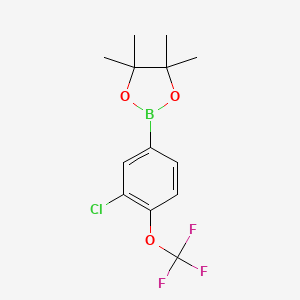![molecular formula C10H9NOS2 B13124579 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one CAS No. 792857-19-3](/img/structure/B13124579.png)
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is a heterocyclic compound that features a unique structure with both indolizine and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of indolizine derivatives with thiol-containing reagents under controlled conditions. The reaction often requires the presence of a base, such as sodium hydroxide or triethylamine, and is carried out in solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Applications De Recherche Scientifique
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, its indolizine core can interact with nucleic acids, affecting gene expression and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[(alkylsulfanyl)methyl]-1,3,5-triazinan-2-ones: These compounds also contain sulfanyl groups and exhibit similar reactivity.
Thiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one is unique due to its indolizine core, which provides distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.
Propriétés
Numéro CAS |
792857-19-3 |
|---|---|
Formule moléculaire |
C10H9NOS2 |
Poids moléculaire |
223.3 g/mol |
Nom IUPAC |
2-hydroxy-5-methylindolizine-3-carbodithioic acid |
InChI |
InChI=1S/C10H9NOS2/c1-6-3-2-4-7-5-8(12)9(10(13)14)11(6)7/h2-5,12H,1H3,(H,13,14) |
Clé InChI |
FWLLTLNTHLLCLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=CC(=C(N12)C(=S)S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
![3-Chloro-2-{[(e)-(2,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-one](/img/structure/B13124543.png)
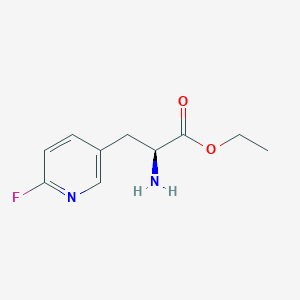
![2-Bromo-6-(trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B13124554.png)
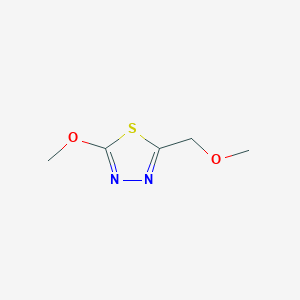
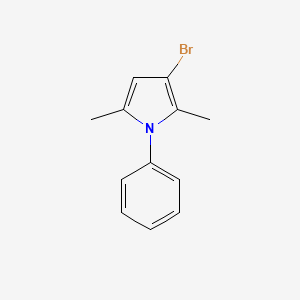
![Methyl 4'-methyl[2,2'-bipyridine]-5-carboxylate](/img/structure/B13124568.png)
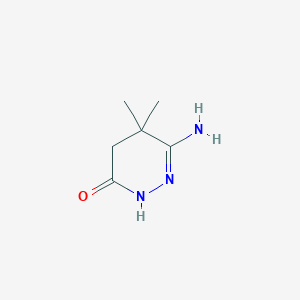
![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
